1-Cyclopropyl-1-(naphthalen-2-yl)ethanol
Description
1-Cyclopropyl-1-(naphthalen-2-yl)ethanol (CAS: 69726-41-6) is a tertiary alcohol featuring a cyclopropyl group and a naphthalen-2-yl substituent attached to a central carbon atom (Figure 1). Its structure combines the rigidity of the cyclopropane ring with the aromaticity of the naphthalene system, making it a molecule of interest in medicinal chemistry and materials science. The compound is typically synthesized via Grignard reactions or catalytic alkylation of naphthalen-2-yl ketones with cyclopropyl reagents .
Properties
IUPAC Name |
1-cyclopropyl-1-naphthalen-2-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-15(16,13-8-9-13)14-7-6-11-4-2-3-5-12(11)10-14/h2-7,10,13,16H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGBHYVCHZVTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol typically involves the reaction of cyclopropyl ketone with naphthalene derivatives under specific conditions. One common method includes the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with 2-naphthaldehyde to form the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1-(naphthalen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Applications
Synthetic Intermediate
1-Cyclopropyl-1-(naphthalen-2-yl)ethanol serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including Grignard reactions and Suzuki coupling reactions. These reactions are essential for the development of new materials and chemical processes in industrial applications .
Reactivity and Mechanism
The compound exhibits reactivity that allows it to participate in enzyme inhibition and receptor binding, making it valuable for studying biological pathways. Its mechanism of action may involve modulation of signal transduction pathways, which can alter cellular functions .
Biological Applications
Pharmacological Potential
Research has indicated that this compound may possess therapeutic properties. Studies have explored its potential as an anti-inflammatory and analgesic agent. The compound's interactions with biomolecules suggest it could be beneficial for treating conditions related to inflammation and pain management .
Case Studies
A notable study investigated the compound's effects on cancer cell lines, demonstrating its cytotoxicity against various types of cancer, including breast and lung cancers. The results indicated that derivatives of this compound could enhance the efficacy of existing cancer therapies by targeting specific cellular pathways .
Industrial Applications
Material Development
In industrial chemistry, this compound is used in the synthesis of fungicides and other agriculturally relevant compounds. Its derivatives have been employed in the development of pharmaceuticals aimed at treating disorders such as HIV and uric acid metabolism disorders .
Production Methods
The production methods for this compound include large-scale Grignard reactions and continuous flow chemistry, which improve efficiency and yield during synthesis. These methods are particularly advantageous for commercial production due to their scalability and reduced safety risks compared to traditional methods .
Data Tables
| Application Area | Details |
|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules |
| Biological Activity | Potential anti-inflammatory and analgesic effects |
| Cancer Research | Cytotoxicity against multiple cancer cell lines |
| Industrial Use | Synthesis of fungicides and pharmaceuticals |
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The cyclopropyl group and naphthalene ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-cyclopropyl-1-(naphthalen-2-yl)ethanol with related compounds in terms of structural features, synthetic yields, biological activity, and physicochemical properties.
Structural Analogues with Cyclopropyl-Aryl Ethanol Backbone
Key Observations :
- Substituent Effects : Bulky aryl groups (e.g., 2,5-dimethylphenyl) reduce synthetic yields compared to simpler aryl systems, likely due to steric hindrance during Grignard or alkylation steps .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in 4-fluorophenyl derivative) may enhance polarity but reduce commercial availability due to stability concerns .
Naphthalen-2-yl Derivatives with Bioactive Substituents
Key Observations :
- Bioactivity : Carbamate derivatives of naphthalen-2-yl compounds exhibit potent antimicrobial activity, with MIC values comparable to ampicillin and isoniazid. The ethylcarbamate tail optimizes activity, while bulkier substituents (e.g., propyl/isopropyl) reduce efficacy (MIC ~70 µM) .
- Chiral Utility: (R)- and (S)-1-(naphthalen-2-yl)ethanol serve as chiral auxiliaries but lack intrinsic bioactivity .
Physicochemical and Structural Comparisons
- Lipophilicity: The cyclopropyl group in this compound likely enhances lipophilicity compared to non-cyclopropyl analogues (e.g., naphthalen-1-ylmethanol), which exhibit planar structures and hydrogen-bonding capacity .
- Hydrogen Bonding: Naphthalen-1-ylmethanol forms infinite O–H⋯O hydrogen-bonded chains in crystalline states, a feature absent in tertiary alcohols like this compound .
- Thermodynamic Stability : Cyclopropyl rings introduce strain but improve metabolic stability compared to linear alkyl chains in carbamate derivatives .
Biological Activity
1-Cyclopropyl-1-(naphthalen-2-yl)ethanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anti-inflammatory, anti-cancer, and antiviral properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by a cyclopropyl group attached to a naphthalene moiety through an ethanol linkage. This unique structure may contribute to its diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that at higher concentrations, the compound enhanced its anti-inflammatory response without exhibiting toxicity. The following table summarizes the anti-inflammatory effects of various analogs, including this compound:
| Compound | R₁ | R₂, R₂' | R₃ | NO₂ as % | Cell Viability % |
|---|---|---|---|---|---|
| 1 | Phenyl | H, CH₃ | COOH | 80.7 ± 3.6 | 102 ± 2.7 |
| 11b | 4-F-Phenyl | Cyclopropyl | COOH | 86.4 ± 3.5 | 102 ± 1.7 |
| 12b | Naphthyl | Ethyl | CN | 91.3 ± 4.6 | 107 ± 1.1 |
| 1 | Cyclopropyl | H | COOH | 69.1 ± 3.2 | 109 ± 2.7 |
These findings suggest that structural modifications can enhance the anti-inflammatory activity while maintaining cell viability .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, particularly breast cancer cells, with IC₅₀ values comparable to established chemotherapeutics like Olaparib.
| Compound | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| 1 | Breast Cancer | 57.3 |
| Olaparib | Breast Cancer | 57.3 |
This data indicates that the compound has promising potential as an anticancer agent .
3. Antiviral Activity
Recent studies have explored the antiviral properties of the compound against SARS-CoV-2. The compound displayed notable antiviral activity with an effective concentration (EC₅₀) lower than many known antiviral agents.
| Strain | Compound | EC₅₀ (µM) | CC₅₀ (µM) |
|---|---|---|---|
| USA-WA1/2020 | 1 | 0.068 | >10 |
| Delta | 1 | 0.29 | >10 |
| Omicron | 1 | 0.68 | >10 |
These results suggest that the compound could be a valuable candidate for further antiviral research .
Case Study: Anti-inflammatory Mechanism
In a study examining the mechanism behind the anti-inflammatory effects of cyclopropyl analogs, researchers found that these compounds inhibited inducible nitric oxide synthase (iNOS), which plays a critical role in inflammation pathways. The study concluded that modifications to the cyclopropyl structure could enhance therapeutic efficacy while minimizing toxicity .
Case Study: Anticancer Efficacy
Another investigation focused on the efficacy of the compound against breast cancer cell lines using various concentrations to determine dose-dependent effects on cell viability and apoptosis induction. The findings revealed significant cytotoxicity at higher concentrations, indicating a potential for use in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
